(+-)-Goitrin

Description

DL-Goitrin has been reported in Isatis tinctoria with data available.

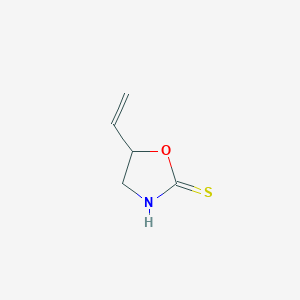

Structure

3D Structure

Properties

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (+-)-Goitrin: Chemical Structure, Properties, and Biological Activity

Introduction

Goitrin, chemically known as (±)-5-vinyl-1,3-oxazolidine-2-thione, is a naturally occurring organosulfur compound of significant interest to researchers in the fields of nutrition, toxicology, and drug development.[1] This cyclic thiocarbamate is predominantly found in cruciferous vegetables of the Brassica genus, such as cabbage, Brussels sprouts, and rapeseed.[1][2] Its presence in the human diet and animal feed has prompted extensive investigation into its biological effects, most notably its potent antithyroid activity.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of (+-)-Goitrin, with a focus on providing practical insights and methodologies for scientific professionals.

Goitrin exists as a racemic mixture of (S)- and (R)-enantiomers, with the naturally occurring form being the (S)-enantiomer.[3][5] It is formed from the enzymatic hydrolysis of its precursor, progoitrin (2-hydroxy-3-butenyl glucosinolate), a reaction catalyzed by the enzyme myrosinase upon tissue damage in the plant.[1][2] The resulting unstable isothiocyanate spontaneously cyclizes to form the stable five-membered oxazolidinethione ring of goitrin.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity and key physicochemical properties of this compound are summarized below, providing foundational data for its handling, characterization, and use in experimental settings.

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Ethenyl-1,3-oxazolidine-2-thione | [2] |

| Synonyms | (±)-Goitrin, 5-Vinyl-1,3-oxazolidine-2-thione | [2] |

| Molecular Formula | C₅H₇NOS | [2][7] |

| Molar Mass | 129.18 g/mol | [2][7] |

| CAS Number | 13190-34-6 | [2][8] |

| Melting Point | 62-66 °C | [8] |

| Appearance | White crystalline solid | [7] |

| Specific Rotation ([α]D) | -70.5° (c=2 in methanol) for (S)-enantiomer | [9] |

| pKa | 10.5 (at 25 °C) | [9] |

Solubility: While quantitative solubility data is not extensively published, empirical evidence from extraction and analytical procedures suggests that goitrin is soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10][11][12] Its solubility in water is limited, and it can be extracted from aqueous solutions using less polar solvents like dichloromethane.[4]

Spectroscopic Data Interpretation

Definitive, publicly available assigned ¹H and ¹³C NMR spectra for this compound are scarce. However, based on the known structure and data from analogous oxazolidine-2-thione and imidazolidine-2-thione derivatives, the expected spectral features can be predicted.[13][14][15][16]

¹H NMR Spectroscopy: The proton NMR spectrum of goitrin is expected to show characteristic signals for the vinyl group protons as a complex multiplet in the range of 5.0-6.0 ppm. The methine proton on the oxazolidine ring (at C5) would likely appear as a multiplet around 4.5-5.0 ppm, coupled to the adjacent methylene protons and the vinyl group. The two methylene protons on the ring (at C4) would present as distinct multiplets in the 3.0-4.0 ppm region due to their diastereotopic nature. The N-H proton is expected to show a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the thiocarbonyl carbon (C=S) in the downfield region, typically around 180-190 ppm.[13] The carbons of the vinyl group would resonate at approximately 130-140 ppm (methine) and 115-125 ppm (methylene). The two carbons of the oxazolidine ring are expected to appear in the range of 40-60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of goitrin would display characteristic absorption bands for its functional groups.[17][18][19][20][21] Key expected absorptions include:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H stretch (sp²): A band just above 3000 cm⁻¹ for the vinyl C-H bonds.

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹ for the C-H bonds of the oxazolidine ring.

-

C=C stretch: An absorption around 1640 cm⁻¹ for the vinyl double bond.

-

C=S stretch (thiourea band): A strong band in the region of 1200-1300 cm⁻¹.

-

C-O stretch: An absorption in the 1000-1100 cm⁻¹ range.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a sensitive method for the detection and quantification of goitrin. The protonated molecule [M+H]⁺ is observed at m/z 130.0. For tandem mass spectrometry (MS/MS), a characteristic fragmentation transition is m/z 130.0 → 70.0, which can be used for selected reaction monitoring (SRM) to achieve high selectivity and sensitivity in complex matrices.[3]

Natural Occurrence and Extraction

Goitrin is a product of the enzymatic breakdown of progoitrin, a glucosinolate found in a variety of cruciferous vegetables.[1][2] The concentration of progoitrin, and therefore the potential goitrin yield, can vary significantly between different species and even cultivars of Brassica vegetables.[19]

Experimental Protocol: Extraction and Quantification of Goitrin from Brassica Vegetables

This protocol is adapted from established methods for the analysis of goitrin in plant matrices.[4][6][18][22]

Objective: To extract and quantify the concentration of this compound in a given Brassica vegetable sample using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Brassica vegetable sample (e.g., rapeseed meal, cabbage)

-

Deionized water

-

Acidic buffer (e.g., phosphate buffer, pH 4.0)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Dichloromethane, HPLC grade

-

Solid-Phase Extraction (SPE) cartridges (C18)

-

Goitrin analytical standard

-

Internal standard (e.g., 4,4-dimethyl-1,3-oxazolidine-2-thione)

-

Homogenizer

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize a known weight of the fresh or freeze-dried vegetable sample in a hot acidic buffer to facilitate the extraction of goitrin and inactivate myrosinase.

-

Extraction: Centrifuge the homogenate and collect the supernatant. Repeat the extraction process on the pellet to ensure complete recovery. Combine the supernatants.

-

Solid-Phase Extraction (SPE) Purification: Condition a C18 SPE cartridge with methanol followed by deionized water. Load the extracted sample onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the goitrin with methanol.

-

Liquid-Liquid Extraction (optional for further cleanup): The methanolic eluate can be further purified by liquid-liquid extraction with dichloromethane.

-

Sample Reconstitution: Evaporate the solvent from the purified extract under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

-

HPLC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 80:20 v/v) at a flow rate of 1 mL/min.[4]

-

Injection Volume: 20 µL.

-

MS/MS Detection: Monitor the transition of m/z 130.0 → 70.0 for goitrin and the appropriate transition for the internal standard in positive ion mode.

-

-

Quantification: Prepare a calibration curve using the goitrin analytical standard and the internal standard. Calculate the concentration of goitrin in the original sample based on the peak area ratios.

Causality behind Experimental Choices: The use of a hot acidic buffer for extraction serves the dual purpose of efficiently solubilizing goitrin and denaturing the myrosinase enzyme, thus preventing any further enzymatic conversion of progoitrin during the extraction process. The C18 SPE step is a robust method for removing highly polar compounds that could interfere with the analysis. The use of an internal standard is critical for accurate quantification, as it compensates for any variations in sample preparation and instrument response.

Chemical Synthesis

While goitrin is naturally occurring, chemical synthesis is essential for obtaining larger quantities of the racemic mixture or for the preparation of isotopically labeled standards for metabolic studies. The synthesis of 5-vinyloxazolidine-2-thiones can be achieved through various routes, often starting from commercially available chiral precursors.

Plausible Synthetic Route for Racemic this compound

A plausible and efficient method for the synthesis of racemic 5-vinyloxazolidine-2-thione involves the reaction of a suitable amino alcohol with a thiocarbonylating agent.

Step-by-Step Methodology:

-

Formation of the Dithiocarbamate Salt: The starting material, racemic 3-amino-1-penten-4-ol, is reacted with carbon disulfide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. This reaction forms the corresponding dithiocarbamate salt.

-

Intramolecular Cyclization: Upon heating, the dithiocarbamate undergoes an intramolecular S-alkylation, where the hydroxyl group attacks the thiocarbonyl carbon, leading to the cyclization and formation of the 5-vinyloxazolidine-2-thione ring structure. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, the product is isolated by extraction and purified by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of goitrin is its potent inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.[3][5][23] This inhibitory action is the basis for its goitrogenic effect, which can lead to an enlargement of the thyroid gland (goiter) and hypothyroidism if consumed in large quantities, particularly in the context of iodine deficiency.[4][19]

The mechanism of TPO inhibition by goitrin involves the interference with the utilization of iodide by the thyroid gland.[3][5][19] TPO catalyzes the oxidation of iodide and its subsequent incorporation into tyrosine residues of the thyroglobulin protein, a critical step in the synthesis of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4).[23] Goitrin acts as a potent inhibitor of this enzymatic process, thereby reducing the overall production of thyroid hormones.[3][5] Unlike the goitrogenic effect of thiocyanate, which can be overcome by iodine supplementation, the inhibitory effect of goitrin on TPO is not alleviated by dietary iodide.[4]

Experimental Protocol: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is a generalized method based on the widely used Amplex® UltraRed (AUR) assay for measuring TPO inhibition.[5][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on TPO activity in vitro.

Materials:

-

Rat or porcine thyroid microsomes (source of TPO) or recombinant human TPO

-

Potassium phosphate buffer (e.g., 200 mM, pH 7.4)

-

Amplex® UltraRed (AUR) reagent

-

Hydrogen peroxide (H₂O₂)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., methimazole or propylthiouracil)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the TPO-containing microsomes, AUR reagent, and H₂O₂ in the phosphate buffer. Prepare serial dilutions of the this compound stock solution and the positive control.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Phosphate buffer

-

TPO microsome suspension

-

Serial dilutions of this compound or the positive control (or DMSO as a vehicle control).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AUR reagent followed by H₂O₂ to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~540 nm, emission ~590 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

Data Analysis:

-

Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of goitrin.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the goitrin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validating System: The inclusion of a positive control with a known IC₅₀ value is crucial for validating the assay performance. The dose-response curve should exhibit a sigmoidal shape, and the calculated IC₅₀ for the positive control should fall within the expected range. The vehicle control wells establish the baseline 100% enzyme activity.

Conclusion

This compound is a molecule of considerable scientific importance due to its potent biological activity and its presence in common dietary sources. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, methods for its extraction and synthesis, and its mechanism of action as a thyroid peroxidase inhibitor. The provided experimental protocols offer a practical framework for researchers and drug development professionals working with this compound. A thorough understanding of the technical aspects of goitrin is essential for accurately assessing its potential risks and benefits in both nutritional and pharmacological contexts.

References

-

Felker P, et al. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutr Rev. 2016 Apr;74(4):248-58. [Link]

-

Choi, E. J., & Lee, J. (2015). Determination of Goitrogenic Metabolites in the Serum of Male Wistar Rat Fed Structurally Different Glucosinolates. Toxicology research, 31(1), 109–116. [Link]

-

Wikipedia. Goitrin. [Link]

-

MySkinRecipes. Goitrin. [Link]

-

Paul, K. B., Hedge, J. M., Bansal, R., Zoeller, R. T., & Crofton, K. M. (2013). Extrapolating in vitro screening assay data for thyroperoxidase inhibition to predict serum thyroid hormones in the rat. Toxicological sciences : an official journal of the Society of Toxicology, 136(2), 356–372. [Link]

-

Wikipedia. Goitrin. [Link]

-

ChemSynthesis. 5-vinyl-1,3-oxazolidine-2-thione. [Link]

-

Horníčková, J., Kotouček, J., Krystofova, O., Adam, V., & Kizek, R. (2024). In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods. Archives of toxicology, 98(5), 1437–1453. [Link]

-

Jomaa, M., Szaefer, H., & Carakonstantis, S. (2019). Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. International journal of molecular sciences, 20(24), 6127. [Link]

-

ResearchGate. 1H-NMR and 13C-NMR data for compounds 1-4. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Sang, J. P., Minchinton, I. R., Johnstone, P. K., & Truscott, R. J. (2012). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Semantic Scholar. [Link]

-

Rungruang, T., Boonpang, R., & Charoenkiatkul, S. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods (Basel, Switzerland), 12(19), 3647. [Link]

-

PubChem. (5S)-5-ethenyl-2-oxazolidinethione. [Link]

-

European Union. STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0. [Link]

-

Nolen, E. G., & Chisholm, J. D. (2021). Stereoselective Synthesis of (4S,5S)-5-Vinyloxazolidin-2-one-4-carboxylate as a β-Vinylserine Synthetic Equivalent by Vinyl Grignard Addition to an N-Tosyl Version of Garner's Aldehyde. Synlett : accounts and rapid communications in synthetic organic chemistry, 32(6), 601–604. [Link]

-

Shityakov, S., & Bigdeli, M. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules (Basel, Switzerland), 28(1), 329. [Link]

-

Lattè, K. P., & Marlier, M. (2002). Analysis of 5-vinyl-1,3-oxazolidine-2-thione in complex matrices at ppb level. Journal of chromatography. A, 973(1-2), 109–116. [Link]

-

Felker, P., Bunch, R., & Leung, A. M. (2016). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutrition reviews, 74(4), 248–258. [Link]

-

Divi, R. L., & Doerge, D. R. (1996). Inhibition of thyroid peroxidase by dietary flavonoids. Chemical research in toxicology, 9(1), 16–23. [Link]

-

Wikipedia. Thyroid peroxidase. [Link]

-

Wang, M. X., Qin, H. W., Liu, C., Lv, S. M., Chen, J. S., Wang, C. G., Li, D. D., & Liu, Y. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PloS one, 17(5), e0268531. [Link]

-

ChemBK. (5S)-5-Vinyloxazolidine-2-thione. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Jomaa, M., Szaefer, H., & Carakonstantis, S. (2019). Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. International journal of molecular sciences, 20(21), 5368. [Link]

-

El-Subbagh, H. I., & El-Emam, A. A. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(11), 4731–4739. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

ResearchGate. Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

-

Behrens, A., Schirmer, K., & Bols, N. C. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. Chemosphere, 133, 1–9. [Link]

-

ResearchGate. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. [Link]

-

Li, Y., Sun, L., & Wang, Y. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Journal of clinical laboratory analysis, 37(11), e25000. [Link]

-

SpectraBase. 2,4-Thiazolidinedione - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analysis of 5-vinyl-1,3-oxazolidine-2-thione in complex matrices at ppb level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chembk.com [chembk.com]

- 10. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

The Occurrence and Analysis of (+-)-Goitrin in Cruciferous Vegetables: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of (+-)-goitrin, a potent goitrogen, in cruciferous vegetables. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical composition of Brassica species and the analytical methodologies for quantifying goitrin. This document details the biosynthesis of goitrin from its glucosinolate precursor, progoitrin, and presents a validated protocol for its extraction and quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Furthermore, it explores the genetic and environmental factors influencing goitrin concentrations in these vegetables, providing a critical resource for agricultural, nutritional, and pharmacological research.

Introduction: The Significance of Goitrin in Cruciferous Vegetables

Cruciferous vegetables, belonging to the family Brassicaceae, are renowned for their rich profile of bioactive compounds, many of which are associated with significant health benefits, including anticarcinogenic properties. However, these plants also synthesize a class of sulfur-containing secondary metabolites known as glucosinolates. Upon plant tissue damage, such as during food preparation or mastication, the enzyme myrosinase hydrolyzes these glucosinolates into various breakdown products, including isothiocyanates, thiocyanates, and oxazolidine-2-thiones.[1]

One such breakdown product, this compound (L-5-vinyl-2-thiooxazolidinone), is of particular interest due to its potent antithyroid activity. Goitrin is formed from the enzymatic hydrolysis of its precursor, progoitrin (2-hydroxy-3-butenyl glucosinolate).[2][3] The presence of goitrin in commonly consumed vegetables necessitates a thorough understanding of its distribution, biosynthesis, and accurate quantification. This guide aims to provide a detailed technical overview of these aspects, serving as a valuable resource for professionals in relevant scientific fields.

Natural Sources and Concentration of Progoitrin in Cruciferous Vegetables

Progoitrin, the precursor to goitrin, is found in a variety of cruciferous vegetables. Its concentration can vary significantly depending on the species, cultivar, and growing conditions.[1][4][5] Vegetables with notably high levels of progoitrin include certain varieties of kale, Brussels sprouts, and collard greens.[1][6][7] The following table summarizes the progoitrin content in several commercially important Brassica species.

| Brassica Species | Common Name(s) | Progoitrin Content (μmol/100g fresh weight unless otherwise noted) | Key Findings & Citations |

| Brassica napus | Russian Kale, Siberian Kale, Rapeseed | Can be high; some Russian kale varieties contain sufficient levels to potentially decrease iodine uptake.[1][6] Rapeseed meal can contain significant amounts (e.g., 8.76 μmol/g).[2] | A major source of progoitrin, with considerable variation among cultivars.[1][5] |

| Brassica oleracea var. gemmifera | Brussels Sprouts | High concentrations have been reported, though cooking can reduce the goitrogenic potential by inactivating myrosinase.[8][9] | Identified as a significant source of goitrin.[10] |

| Brassica oleracea var. acephala | Collard Greens | Contains sufficient progoitrin to potentially impact thyroid function with high consumption.[1][6] | Considered a vegetable with notable progoitrin levels. |

| Brassica oleracea var. alboglabra | Chinese Kale | Variable content, subject to genetic regulation of biosynthesis.[3] | Studies have focused on the genetic pathways influencing its progoitrin content.[3] |

| Brassica rapa | Turnip, Chinese Cabbage, Mizuna | Generally lower levels compared to high-progoitrin B. oleracea and B. napus varieties. Turnip tops contain less than 10 μmol/100g.[1][6] | Progoitrin content varies between cultivars, but is often lower than in other major Brassica groups.[4] |

| Brassica oleracea var. italica | Broccoli | Commercial broccoli typically contains low levels of progoitrin, generally less than 10 μmol/100g.[1][6] | While a popular cruciferous vegetable, it is not considered a high-risk source of goitrin. |

| Brassica juncea | Mustard Greens | Generally contains low to trace amounts of progoitrin.[4] | Other glucosinolates are typically more predominant in mustard greens. |

Biosynthesis of this compound from Progoitrin

The formation of goitrin is a well-defined biochemical process initiated by the disruption of plant cells. This process involves the enzymatic conversion of the glucosinolate progoitrin into an unstable intermediate, which then spontaneously cyclizes to form the goitrin molecule.

Enzymatic Hydrolysis by Myrosinase

In intact plant tissue, progoitrin and the enzyme myrosinase (a thioglucosidase) are physically segregated in different cellular compartments. When the plant tissue is damaged, myrosinase comes into contact with progoitrin, catalyzing the hydrolysis of the thioglucosidic bond. This reaction releases a glucose molecule and an unstable aglycone intermediate, 2-hydroxy-3-butenyl isothiocyanate.

Spontaneous Cyclization

The resulting 2-hydroxy-3-butenyl isothiocyanate is highly unstable and undergoes a spontaneous intramolecular cyclization. The hydroxyl group at the C-2 position attacks the electrophilic carbon of the isothiocyanate group, forming a five-membered ring structure. This cyclization results in the formation of the stable goitrin molecule, (S)-5-vinyl-1,3-oxazolidine-2-thione.

Analytical Methodology for Goitrin Quantification

Accurate and sensitive quantification of goitrin in cruciferous vegetables is crucial for food safety assessment, agricultural research, and pharmacological studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high selectivity and sensitivity.

Experimental Protocol: Extraction of Goitrin from Plant Material

This protocol outlines a robust method for the extraction of goitrin from fresh or frozen cruciferous vegetable samples.

Materials and Reagents:

-

Cruciferous vegetable sample (fresh or freeze-dried)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Water (deionized or Milli-Q)

-

70% Methanol (v/v)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Step-by-Step Procedure:

-

Sample Homogenization:

-

Weigh approximately 1-2 g of fresh or 100-200 mg of freeze-dried vegetable material.

-

Immediately freeze the fresh sample in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen or freeze-dried sample to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the powdered sample to a centrifuge tube.

-

Add 10 mL of 70% methanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture in a water bath at 70°C for 20 minutes to inactivate myrosinase.

-

Allow the mixture to cool to room temperature.

-

Centrifuge at 4000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the goitrin with 5 mL of methanol.

-

-

Concentration and Reconstitution:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

Experimental Protocol: HPLC-MS/MS Quantification of Goitrin

This protocol provides a validated method for the quantification of goitrin using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7.1-9 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Goitrin | 130.0 | 70.0 | 15 |

| Goitrin (Qualifier) | 130.0 | 102.0 | 12 |

| Internal Standard (e.g., 13C3-Goitrin) | 133.0 | 73.0 | 15 |

Data Analysis and Quantification:

-

A calibration curve should be constructed using certified standards of goitrin over a suitable concentration range.

-

An isotopically labeled internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

-

The concentration of goitrin in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Sources

- 1. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gcirc.org [gcirc.org]

- 3. BocODD1 and BocODD2 Regulate the Biosynthesis of Progoitrin Glucosinolate in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bengreenfieldlife.com [bengreenfieldlife.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary observations on the effect of dietary brussels sprouts on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The identification of the goitrogen (-)5-vinyloxazolidine-2-thione (goitrin), as a bitter principle of cooked brussels sprouts (Brassica oleracea L. var. gemmifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Studies of Goitrin and Thyroid Function

Introduction: The Serendipitous Discovery of a Thyroid Inhibitor

The story of goitrin is a classic example of observational science leading to profound biochemical understanding. The initial clues emerged not from a targeted drug discovery program, but from agricultural observations. In the early 20th century, veterinarians and farmers noted that livestock fed certain brassica plants, such as cabbage and turnips, developed goiters—a noticeable swelling of the thyroid gland. This culminated in a pivotal 1928 study where scientists observed thyroid enlargement in rabbits fed a diet rich in fresh cabbage.[1] This laid the groundwork for a hypothesis: specific chemical compounds within these vegetables interfere with normal thyroid function.

This guide provides a detailed exploration of the seminal early studies, primarily from the 1940s and 1950s, that identified the active goitrogenic compound, l-5-vinyl-2-thiooxazolidone, later named goitrin, and elucidated its mechanism of action. We will delve into the pioneering work of researchers like E.B. Astwood and M.A. Greer, examining the experimental designs that became the foundation for understanding environmental goitrogens and for the development of antithyroid therapies.

Part 1: Isolation and Identification of Goitrin

The first major challenge was to isolate the active goitrogenic principle from the complex chemical milieu of vegetables. The research group of E.B. Astwood, M.A. Greer, and M.G. Ettlinger embarked on this task, focusing on yellow turnips (rutabaga) and seeds from the Brassica family, which had been identified as particularly potent goitrogenic foods. Their landmark 1949 paper in the Journal of Biological Chemistry detailed the successful isolation and identification of the compound.[2][3][4]

Causality in Experimental Design: From Plant to Pure Compound

The isolation process was guided by a bioassay-driven fractionation strategy. Crude plant extracts were separated into various fractions based on chemical properties, and each fraction was tested for its ability to inhibit thyroid function in rats or human volunteers. This iterative process allowed the researchers to discard inactive fractions and progressively enrich the goitrogenic substance. The choice of rutabaga was critical, as it demonstrated high potency, ensuring the active compound was present in sufficient quantities for isolation and characterization.

Experimental Protocol: Isolation of l-5-Vinyl-2-thiooxazolidone (Goitrin)

The following protocol is a synthesized representation of the methods described in the foundational 1949 publication by Astwood, Greer, and Ettlinger.

Objective: To isolate the crystalline antithyroid compound from yellow turnip (rutabaga).

Methodology:

-

Extraction:

-

Fresh yellow turnips were minced and subjected to exhaustive extraction with hot water. This step was designed to draw out water-soluble compounds, including the goitrin precursor, progoitrin, and the enzyme myrosinase that catalyzes its conversion.

-

The aqueous extract was concentrated under reduced pressure to minimize thermal degradation of the active components.

-

-

Solvent Partitioning & Purification:

-

The concentrated aqueous extract was then repeatedly extracted with diethyl ether. The antithyroid activity, tracked at each stage by bioassay, was found to partition into the ether phase.

-

The ether extracts were combined, dried over anhydrous sodium sulfate, and the solvent was evaporated.

-

-

Crystallization:

-

The resulting oily residue was dissolved in a minimal amount of hot benzene.

-

Upon cooling, crude crystals of the active compound precipitated out of the solution.

-

Recrystallization was performed from a mixture of ether and petroleum ether to yield pure, colorless crystals of l-5-vinyl-2-thiooxazolidone (goitrin).

-

-

Structural Elucidation:

-

The purified compound's structure was determined using elemental analysis, melting point determination, and chemical degradation studies, which were the state-of-the-art methods of the time.

-

This systematic approach led to the identification of a specific organosulfur compound, a cyclic thiocarbamate, as the active goitrogen.[5]

Part 2: Elucidating the Mechanism of Action

With pure goitrin in hand, researchers could definitively investigate how it disrupted thyroid function. Early studies quickly established that goitrin did not prevent the thyroid gland from trapping iodine, but rather interfered with its incorporation into thyroid hormones. This pointed to an inhibition of the organification process. The enzyme responsible, thyroid peroxidase (TPO), became the focal point of investigation. Goitrin was found to be a potent inhibitor of this crucial enzyme.

Workflow: Investigating Goitrin's Impact on Thyroid Hormone Synthesis

The logical workflow to dissect goitrin's mechanism involved a combination of in vivo and in vitro experiments, moving from the whole organism down to the subcellular level.

Caption: Workflow of early studies on goitrin's mechanism.

Experimental Protocol: In Vivo Radioiodine Uptake Assay (Rat Model)

This protocol is based on the methods widely used in the 1940s and 1950s to assess antithyroid activity.

Objective: To determine the effect of goitrin on the ability of the rat thyroid gland to accumulate radioactive iodine.

Methodology:

-

Animal Preparation:

-

Young adult male rats (e.g., Wistar strain) were maintained on a standard low-iodine diet for 7-14 days to enhance the uptake of the radioiodine tracer.

-

Animals were divided into a control group and one or more experimental groups.

-

-

Goitrin Administration:

-

The experimental groups were administered a known dose of purified goitrin (or a specific amount of goitrogenic food) daily via oral gavage for a predetermined period (e.g., 7-14 days).

-

The control group received the vehicle (e.g., water or saline) only.

-

-

Radioiodine Administration:

-

24 hours after the final dose of goitrin, each rat was injected intraperitoneally with a tracer dose of carrier-free Iodine-131 (¹³¹I), typically 1-5 µCi.

-

-

Uptake Measurement:

-

At specified time points (commonly 4, 6, and 24 hours) after ¹³¹I administration, the rats were lightly anesthetized.

-

A shielded Geiger-Müller or scintillation detector was placed at a fixed distance from the neck to measure the radioactivity in the thyroid region.

-

A "standard" was prepared by placing an identical dose of ¹³¹I in a phantom that mimicked the geometry of the rat neck, and this was counted to represent 100% of the administered dose.

-

Body background radioactivity was measured over the thigh and subtracted from the thyroid reading.

-

-

Data Analysis:

-

The percentage of ¹³¹I uptake was calculated as: [(Thyroid Counts - Thigh Counts) / (Standard Counts - Background Counts)] * 100.

-

Uptake percentages were compared between the control and goitrin-treated groups. A significant decrease in uptake in the treated group indicated antithyroid activity.

-

Experimental Protocol: Histological Examination of the Thyroid Gland

Objective: To observe the morphological changes in the thyroid gland of rats following goitrin administration.

Methodology:

-

Tissue Collection: At the end of the treatment period (as in the radioiodine uptake study), rats were euthanized. The thyroid glands were carefully dissected and weighed. An increase in the thyroid weight/body weight ratio was indicative of goiter.

-

Fixation: The glands were immediately placed in Bouin's fluid or 10% neutral buffered formalin for 24 hours.

-

Processing: The fixed tissues were dehydrated through a graded series of ethanol (70%, 95%, 100%), cleared in xylene, and embedded in paraffin wax.

-

Sectioning: 5-7 µm thick sections were cut using a microtome.

-

Staining: The sections were mounted on glass slides, deparaffinized, rehydrated, and stained with Harris's hematoxylin and eosin (H&E).

-

Microscopic Examination: The stained sections were examined under a light microscope. Key features noted were:

-

Follicular cell height: An increase from cuboidal to columnar indicated cellular hypertrophy and hyperactivity.

-

Colloid content: A reduction or vacuolization of the pink-staining colloid within the follicles.

-

Hyperplasia: An increase in the number of follicular cells.

-

These changes (hypertrophy, hyperplasia, and colloid depletion) are the classic histological signs of TSH stimulation secondary to reduced thyroid hormone production.[6]

Experimental Protocol: Early In Vitro Assay for TPO Inhibition (Thyroid Slice Method)

This protocol reflects the techniques used before purified TPO was readily available, relying on the activity within surviving tissue slices.

Objective: To demonstrate that goitrin directly inhibits the synthesis of iodinated compounds in thyroid tissue.

Methodology:

-

Tissue Preparation:

-

Thyroid glands were obtained from animals (e.g., sheep, pigs from a slaughterhouse, or rats) and immediately placed in ice-cold saline or a suitable buffer (e.g., Krebs-Ringer phosphate).

-

The glands were carefully sliced into thin, uniform sections (0.3-0.5 mm) to ensure adequate diffusion of oxygen and nutrients.

-

-

Incubation:

-

Thyroid slices were placed in flasks containing the buffer, glucose, a tracer amount of ¹³¹I, and varying concentrations of goitrin. A control flask contained no goitrin.

-

The flasks were incubated at 37°C in a shaking water bath for 2-4 hours.

-

-

Analysis of Iodination:

-

After incubation, the slices were removed, rinsed, and homogenized.

-

The proteins in the homogenate were precipitated (e.g., with trichloroacetic acid).

-

The radioactivity incorporated into the protein-bound fraction (representing newly synthesized iodotyrosines and iodothyronines within thyroglobulin) was measured.

-

A significant reduction in protein-bound ¹³¹I in the goitrin-treated flasks compared to the control demonstrated direct inhibition of the iodine organification process within the tissue.

-

Part 3: Quantitative Data and Signaling Pathway

The early studies provided critical quantitative data that allowed for the comparison of different antithyroid compounds. Goitrin was found to be a potent inhibitor, with a potency in humans slightly greater than that of propylthiouracil (PTU), a drug developed in the same era for treating hyperthyroidism.[1]

Comparative Antithyroid Activity

| Compound | Animal Model | Endpoint | Relative Potency vs. PTU | Key Finding |

| Goitrin | Chick | Thyroid Gland Enlargement | ~0.31 | Potent goitrogenic effect. |

| Goitrin | Chick | Plasma Thyroid Hormone Depression | ~0.06 | Less potent in reducing circulating hormones than expected from goiter size. |

| Goitrin | Human | Inhibition of ¹³¹I Uptake | Slightly > 1.0 | A naturally occurring compound with potency comparable to synthetic antithyroid drugs.[1] |

| Progoitrin | Human | Inhibition of ¹³¹I Uptake | Active | The precursor is converted to active goitrin in the gut, demonstrating activity upon ingestion.[3][7] |

Signaling Pathway: Goitrin's Disruption of Thyroid Hormone Synthesis

Goitrin acts at a critical enzymatic step within the thyroid follicular cell. The following diagram illustrates the normal pathway of thyroid hormone synthesis and the specific point of inhibition by goitrin.

Caption: Goitrin inhibits Thyroid Peroxidase (TPO), blocking iodine oxidation and organification.

Conclusion and Significance

The early research on goitrin, spearheaded by Astwood and Greer, represents a landmark in endocrinology and nutrition. These studies meticulously progressed from epidemiological observation to the isolation of a pure chemical entity and the elucidation of its specific biochemical mechanism. The experimental protocols developed during this era—particularly the use of radioiodine uptake as a functional bioassay and the histological assessment of goiter—became standard methods in thyroid research for decades.

This work provided the first definitive proof of potent, naturally occurring antithyroid agents in the human diet, establishing a new dimension in the study of goiter pathogenesis beyond simple iodine deficiency. Furthermore, the discovery that goitrin acted similarly to the thiourea class of drugs reinforced the understanding of the biochemical pathways involved in thyroid hormone synthesis and contributed to the rational development of treatments for hyperthyroidism.[8] The legacy of these early studies continues to inform modern research into diet-thyroid interactions and the screening of environmental chemicals for endocrine-disrupting activity.

References

-

Are Goitrogens in Foods Harmful? . Healthline. Published 2017-06-15. Available from: [Link]

-

Goitrin - Wikipedia . Wikipedia. Available from: [Link]

-

Greer, M. A., & Deeney, J. M. (1959). ANTITHYROID ACTIVITY ELICITED BY THE INGESTION OF PURE PROGOITRIN, A NATURALLY OCCURRING THIOGLYCOSIDE OF THE TURNIP FAMILY . The Journal of clinical investigation, 38(9), 1465–1474. Available from: [Link]

-

Effects of the Environment, Chemicals and Drugs on Thyroid Function - Endotext - NCBI . National Center for Biotechnology Information. Published 2016-09-27. Available from: [Link]

-

Various Possible Toxicants Involved in Thyroid Dysfunction: A Review - PMC - NIH . National Center for Biotechnology Information. Published 2016-01-01. Available from: [Link]

-

Astwood, E. B., Greer, M. A., & Ettlinger, M. G. (1949). l-5-Vinyl-2-thiooxazolidone, an antithyroid compound from yellow turnip and from Brassica seeds . The Journal of biological chemistry, 181(1), 121–130. Available from: [Link]

-

EDWIN BENNETT ASTWOOD - Biographical Memoirs . National Academy of Sciences. Available from: [Link]

-

ANTITHYROID ACTIVITY ELICITED BY THE INGESTION OF PURE PROGOITRIN, A NATURALLY OCCURRING THIOGLYCOSIDE OF THE TURNIP FAMILY - PMC - NIH . National Center for Biotechnology Information. Available from: [Link]

-

Astwood, E. B., Greer, M. A., & Ettlinger, M. G. (1949). The Antithyroid Factor of Yellow Turnip . Science, 109(2843), 631. Available from: [Link]

-

Astwood, E. B. (1949). The Natural Occurrence of Antithyroid Compounds as a Cause of Simple Goiter . Annals of Internal Medicine, 30(6), 1087-1103. Available from: [Link]

-

Greer, M. A., Ettlinger, M. G., & Astwood, E. B. (1949). DIETARY FACTORS IN THE PATHOGENESIS OF SIMPLE GOITER . The Journal of Clinical Endocrinology & Metabolism, 9(11), 1069–1079. Available from: [Link]

-

THE nutritional complex eventually resulting in the development of . The Journal of Clinical Endocrinology & Metabolism. Available from: [Link]

-

Pitney, W. R., & Fraser, T. R. (1953). The Mode of Action of Antithyroid Drugs: Results With Two in Vitro Tests . Journal of Endocrinology, 9(2), 224-231. Available from: [Link]

-

Akiba, Y., & Matsumoto, T. (1976). Antithyroid activity of goitrin in chicks . Poultry science, 55(2), 716–719. Available from: [Link]

-

Radioactive iodine uptake test - Wikipedia . Wikipedia. Available from: [Link]

-

RADIOIODINE UPTAKE BY THE THYROID GLAND - INIS-IAEA . International Atomic Energy Agency. Available from: [Link]

-

Uptake of radioactive iodine by the thyroids of underfed rats - PubMed . PubMed. Published 1950-02-17. Available from: [Link]

-

Lamberg, B. A., Matovinovic, J., & Stanbury, J. B. (1958). The in vitro formation of iodinated compounds by thyroid slices and homogenate preparations . Acta endocrinologica, 29(1), 33–46. Available from: [Link]

-

Histomorphological features of the thyroid gland in rats of different ages with alimentary-induced obesity . Environmental and Experimental Biology. Available from: [Link]

-

Histological and ultrastructural alterations of rat thyroid gland after short-term treatment with high doses of thyroid hormones - NIH . National Center for Biotechnology Information. Available from: [Link]

-

The origin of antithyroid drugs . Request PDF. Available from: [Link]

-

Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs . Thyroid : official journal of the American Thyroid Association, 33(8), 918–922. Available from: [Link]

-

Histology, Thyroid Gland - StatPearls - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Published 2025-05-01. Available from: [Link]

Sources

- 1. The natural occurrence of antithyroid compounds as a cause of simple goiter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-5-Vinyl-2-thiooxazolidone, an antithyroid compound from yellow turnip and from Brassica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANTITHYROID ACTIVITY ELICITED BY THE INGESTION OF PURE PROGOITRIN, A NATURALLY OCCURRING THIOGLYCOSIDE OF THE TURNIP FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Antithyroid Factor of Yellow Turnip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Histology, Thyroid Gland - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antithyroid activity elicited by the ingestion of pure progoitrin, a naturally occurring thioglycoside of the turnip family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism-Based Inactivation of Thyroid Peroxidase by Goitrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Goitrin ((S)-5-vinyl-1,3-oxazolidine-2-thione), a naturally occurring organosulfur compound derived from cruciferous vegetables, is a potent inhibitor of thyroid peroxidase (TPO).[1][2] This guide provides an in-depth analysis of the molecular mechanism by which goitrin inactivates TPO, the key enzyme responsible for the biosynthesis of thyroid hormones.[3] The primary mechanism is characterized as mechanism-based inactivation, or "suicide inhibition," wherein the enzyme processes the inhibitor, generating a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[4][5] Understanding this interaction is critical for toxicological assessment of dietary goitrogens and for the rational design of novel therapeutic agents targeting thyroid function. This document details the biochemical pathway, presents quantitative kinetic parameters, outlines validated experimental protocols for studying this inhibition, and discusses the broader implications for thyroid health and drug development.

Introduction: Thyroid Peroxidase and Goitrin

The Central Role of Thyroid Peroxidase (TPO)

Thyroid Peroxidase (TPO) is a heme-containing glycoprotein located on the apical membrane of thyroid follicular cells.[6][7] It is the pivotal enzyme in thyroid hormone synthesis, catalyzing two critical reactions:

-

Iodide Oxidation: The oxidation of iodide ions (I⁻) to a more reactive iodine species (I⁺ or I₂).[3][8]

-

Iodination and Coupling: The incorporation of this reactive iodine onto tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), and the subsequent coupling of these iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[3][9]

Given its essential role, the inhibition of TPO leads directly to a reduction in thyroid hormone production, making it a key target for both therapeutic intervention in hyperthyroidism and a subject of concern regarding environmental or dietary goitrogens.[8][10]

Goitrin: A Potent Goitrogen from Brassica Vegetables

Goitrin is not present in intact plants. It is formed from its precursor, progoitrin ((2R)-2-hydroxy-3-butenyl glucosinolate), a compound found in Brassica vegetables like cabbage, Brussels sprouts, and rapeseed.[2][6] When the plant tissue is damaged (e.g., by chewing or chopping), the enzyme myrosinase is released and hydrolyzes progoitrin.[6][11] This hydrolysis yields an unstable aglycone intermediate which spontaneously cyclizes to form the active goitrogen, goitrin.[2][6][12] Unlike other goitrogens such as thiocyanates, which competitively inhibit iodide uptake, goitrin's effect is directly on TPO and cannot be overcome by iodine supplementation, making it a particularly potent anti-thyroid agent.[12]

The Molecular Mechanism of TPO Inactivation by Goitrin

Goitrin functions as a classic mechanism-based inactivator, or suicide substrate, of thyroid peroxidase. This process involves enzymatic turnover of goitrin, leading to the formation of a reactive species that covalently binds to the enzyme, causing irreversible inhibition.[4][5]

The proposed pathway involves the following steps:

-

Binding to the Active Site: Goitrin, as a substrate mimic, binds to the active site of TPO.

-

Enzymatic Oxidation: TPO, in the presence of its co-substrate hydrogen peroxide (H₂O₂), catalyzes the oxidation of the thiocarbamide moiety of goitrin. This is analogous to the oxidation of other thioureylene antithyroid drugs.[13]

-

Formation of a Reactive Intermediate: This oxidation is believed to generate a highly reactive sulfenic acid intermediate of goitrin.[4]

-

Partitioning of the Intermediate: The sulfenic acid intermediate exists at a critical branch point. It can either:

-

Turnover: Be released from the enzyme, leading to further oxidized, inactive products and regeneration of the active enzyme.

-

Inactivation: Act as a potent electrophile and attack a nucleophilic residue within or near the TPO active site, forming a stable, covalent adduct.[4]

-

-

Covalent Adduction and Irreversible Inactivation: The formation of this covalent bond permanently modifies the enzyme, rendering it catalytically inactive. Because this inactivation requires enzymatic processing, it is time-dependent and irreversible, requiring de novo protein synthesis to restore TPO activity.[5]

Caption: Goitrin formation and mechanism-based inactivation of Thyroid Peroxidase (TPO).

Quantitative Analysis of TPO Inhibition

The potency of TPO inhibitors is quantified using kinetic parameters. While specific kinetic constants for goitrin are not as widely published as for pharmaceutical drugs like propylthiouracil (PTU), the principles of analysis are identical. For mechanism-based inactivators, the key parameter is the half-maximal inhibitory concentration (IC₅₀), which reflects the inhibitor concentration required to reduce enzyme activity by 50% under specific assay conditions.

| Inhibitor | Assay Type | TPO Source | Reported IC₅₀ (µM) | Reference |

| Propylthiouracil (PTU) | Amplex® UltraRed | Rat Thyroid Microsomes | 1.2 - 2.4 | [14] |

| Methimazole (MMI) | Amplex® UltraRed | Rat Thyroid Microsomes | > PTU (More potent) | [15] |

| Goitrin | (Various) | (Various) | Potent inhibitor | [1] |

| Dietary Flavonoids | (Various) | (Various) | 0.6 - 41 | [5] |

Note: Direct comparative IC₅₀ values for goitrin under standardized high-throughput screening conditions are less common in the literature than for pharmaceutical compounds. However, its classification as a potent inhibitor is well-established.[1][12]

Experimental Protocols for Studying TPO Inhibition

Investigating the interaction between goitrin and TPO requires robust and validated methodologies. The Amplex® UltraRed (AUR) based assay is a modern, sensitive, and high-throughput compatible method for measuring TPO activity.[15][16][17]

Workflow for TPO Inhibition Screening

Caption: High-throughput workflow for the Amplex® UltraRed TPO inhibition assay.

Detailed Protocol: Amplex® UltraRed TPO Inhibition Assay

This protocol is adapted from methodologies developed for high-throughput screening of TPO inhibitors.[14][15][18]

Rationale: This assay leverages the peroxidase activity of TPO. TPO catalyzes the H₂O₂-dependent oxidation of the non-fluorescent Amplex® UltraRed (AUR) substrate to the highly fluorescent product, resorufin. An inhibitor like goitrin will reduce the rate of this reaction, leading to a quantifiable decrease in the fluorescent signal.

Materials:

-

TPO Source: Rat thyroid microsomes or recombinant human TPO cell extracts.[15][16]

-

Assay Buffer: 200 mM Potassium Phosphate Buffer, pH 7.0.

-

Substrate: Amplex® UltraRed (AUR).

-

Co-substrate: Hydrogen Peroxide (H₂O₂).

-

Test Compound: Goitrin, dissolved in DMSO.

-

Positive Control: Propylthiouracil (PTU) or Methimazole (MMI).[18]

-

Plate: 384-well, black, clear-bottom microplate.

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of goitrin in DMSO.

-

Dispense a small volume (e.g., 1 µL) of the goitrin dilutions, positive control, and DMSO (vehicle control) into the appropriate wells of the 384-well plate.

-

-

Enzyme Preparation and Dispensing:

-

Thaw the TPO enzyme source on ice.

-

Dilute the TPO extract in assay buffer to the desired working concentration. The optimal concentration must be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.[15]

-

Dispense the diluted TPO solution into each well containing the test compounds.

-

-

Pre-incubation (Self-Validation Step):

-

Causality Check: To distinguish between simple competitive inhibition and time-dependent inactivation (a hallmark of suicide substrates), a pre-incubation step is crucial.

-

Incubate the plate (TPO + inhibitor) for a set period (e.g., 15-30 minutes) at 37°C before adding the substrate. A mechanism-based inactivator will show increasing potency (lower IC₅₀) with longer pre-incubation times, whereas a simple reversible inhibitor will not.

-

-

Reaction Initiation:

-

Prepare the AUR/H₂O₂ reaction mixture in assay buffer. Final concentrations in the well are typically ~25 µM AUR and ~300 µM H₂O₂.[18]

-

Dispense the reaction mixture into all wells to start the enzymatic reaction.

-

-

Final Incubation:

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Read the plate on a fluorescence plate reader with excitation set to ~568 nm and emission at ~581 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without TPO).

-

Normalize the data: Set the average signal of the vehicle control (DMSO) wells to 100% activity and the background wells to 0% activity.

-

Calculate the percent inhibition for each goitrin concentration.

-

Plot percent inhibition versus log[goitrin] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Implications and Future Directions

The mechanism-based inactivation of TPO by goitrin has significant implications:

-

Toxicology and Dietary Risk: The irreversible nature of the inhibition means that even transient exposure to high levels of goitrin (from excessive consumption of raw Brassica vegetables) could lead to a prolonged antithyroid effect until new TPO is synthesized.[5][6] This is particularly relevant in populations with concurrent iodine deficiency.[12]

-

Drug Development: The thiocarbamide scaffold present in goitrin is also found in antithyroid drugs like PTU. Studying the structure-activity relationship of goitrin and its interaction with the TPO active site can inform the design of new, more potent, or more specific TPO inhibitors for the treatment of hyperthyroidism. The principles of mechanism-based inactivation are highly valued in drug design for achieving high potency and long duration of action.

Future research should focus on obtaining high-resolution structural data of the TPO-goitrin covalent adduct to precisely identify the modified amino acid residue(s) and further elucidate the chemical mechanism of inactivation.

References

- Progoitrin Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE90vK73OhCxgi0kZT08v6bwEVDY-5KUEq8WgYS6dCTvxi2xAL-vmcq-api7jUTc3_SgpdgYGx8_zN0g4WrW1TJSUpV6u9-EXCmr5ktBZPcFXmltpKpdblmgY7GjXbYBg8=]

- Goitrin ((S)-Goitrin) | Thyroid Peroxidase Inhibitor MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0kYSizpJ_n_FBfhgQPJfVPNVHI8GOnlItzXrHKaGYv3GtJy5AKOluLGOgSeXs4uW-r8bQfybvhW4ReCENA3t9NTzpm8MKoHM2wL3a_jY9AUvrq4X3diPbvisc0Ab8UE3H2AqvSQ==]

- Goitrin - Wikipedia Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3qICscyy6l9rgCtO1jg_w9GQxvIqsqMrfwl49pLzv2bY8NDdMs9gJp1Q1ddZRZjkkwIyocF8VVj9e_H9mt5UEjYxz2AnWRFYoueY0jSJtIJXJ1LOcOPd3ZV1r1YDg8A==]

- Determination of Goitrogenic Metabolites in the Serum of Male Wistar Rat Fed Structurally Different Glucosinolates National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl9bVMnJlbeV_ogEeqWGAgCxIfiql-1S_1P21g3vmEx3SMQCaQ0H8zfezLTlMy7_xumykNLrQJfIMAqNSVgaLWCNgN6oWuqkVQRMuqQ1PMkiN9LO9X9EDSveot2aZVG1-ilYO3A3t9wXl2_w==]

- Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables PubMed Central (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgcmJ6azXzeTSilURnjf0V4yDpc5kFjf127cbFDsYs0sGSr2FM9BrOZl-xRT3R_6PW1fTdVtFjFdRzPs7bcSZhfVAXBqmsSZ5PAUFEDW93nU3UVeSpp5RwrYOLDVVFq8wK5vmwHsDLpWlWaAM=]

- STANDARD OPERATING PROCEDURE for thyroperoxidase activity assay with Amplex UltraRed (AUR-TPO), version 2.0 European Union. [URL: https://vertexaisearch.cloud.google.

- Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHFiXZXXbwOUDptbcHV6cKO3w87a6uvz699a8qFnk8rf7tmQ7cVnJ7hmECSdQD0clGlPj1hjHRxRJMFv-PyVv9na93S1OwbBwe5RBCv6U1FDuP71lgXdyArpsiVkdH03eNgz6_MPm2vg==]

- Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat PubMed Central (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL9kd8l0cnrqTGVh22GdYOiU2Clprh-DbtkWNTJj8_q-u8s9n5yxLnzOMf0a1beEkn8E1RRHex6gXTu6Z9QU7iKofwLdBN_rDbyxA7xeNAqRStbUy-7Wmr0oITEeUfvkbBwsv1BHRgQpkAHQ==]

- Mechanism-based inhibition of lactoperoxidase by thiocarbamide goitrogens. Identification of turnover and inactivation pathways PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3830303/]

- Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1005707/]

- Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening | Request PDF ResearchGate. [URL: https://www.researchgate.net/publication/264821612_Development_of_a_Thyroperoxidase_Inhibition_Assay_for_High-Throughput_Screening]

- Application Notes and Protocols: Propylthiouracil (PTU) In Vitro Thyroid Peroxidase (TPO) Inhibition Assay Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3aF3aElNPO15u61-1xVUSyWQ5WsE4-1MchiKEEXsEooGOwSagJiUxlOJG8sMZ31bMP1uD_sGoeIN8R8n8uOR5r0tzPMAJceRFVzi_rmzdWQvD8Gr5Cas817FQKmc4FePqYnPPgnKL_Hf3wbdLPQ23RCzFriTXV9dyf3SJM8q1NyFn6eDFwUmN_lT5ZOkSU0fU3UmhFxI65CYe4yE6bmhSDF0SrcDbpevssSDxwQCGx7u9bGH6dpB1lMfWuDgmg_DorA==]

- Thyroid peroxidase: kinetics, pH optima and substrate dependency PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6966311/]

- Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7178049/]

- Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism Ben Greenfield. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLMaH352aDBVVHEMZoSSzXlK5UgvvBPA0hHA6K5D5dLVMIcrEXm8SY6SScyOnco7SyabZDRT7r3n5VJfjtejHp-aJqyz7w5t_RuKsx0aCKDh18XzH5DEBT9FpDoVl2D254NWGPhUo4vEnRv252FDXcahUDN-0jeKF9WKDKt4Bm5aYArlcUp4OXiUKgqGQ=]

- Thyroid peroxidase - Wikipedia Wikipedia. [URL: https://en.wikipedia.org/wiki/Thyroid_peroxidase]

- Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9099692/]

- Thyroid Peroxidase and Thyroid Treatments YouTube. [URL: https://www.youtube.

- Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances [Source Link Not Available]

- Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/344841/]

- TPO gene: MedlinePlus Genetics MedlinePlus. [URL: https://medlineplus.gov/genetics/gene/tpo/]

- Inhibition of thyroid peroxidase by dietary flavonoids PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11835469/]

- Thyroid peroxidase in dyshormonogenetic goiters with organification and thyroglobulin defects PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8407421/]

- Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26946249/]

- Transient covalent interactions of newly synthesized thyroglobulin with oxidoreductases of the endoplasmic reticulum PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24747008/]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Goitrin - Wikipedia [en.wikipedia.org]

- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 4. Mechanism-based inhibition of lactoperoxidase by thiocarbamide goitrogens. Identification of turnover and inactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of thyroid peroxidase by dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. TPO gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Thyroid Peroxidase: An Enzyme that is Easily Affected by Foreign Substances - Amerigo Scientific [amerigoscientific.com]

- 9. Mechanism of simultaneous iodination and coupling catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Goitrogenic Metabolites in the Serum of Male Wistar Rat Fed Structurally Different Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversible and irreversible inhibition of thyroid peroxidase-catalyzed iodination by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. researchgate.net [researchgate.net]

- 18. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Thyroidal Biological Activities of Goitrin

For Researchers, Scientists, and Drug Development Professionals

Abstract